ALC-0159
Description
Properties
IUPAC Name |
azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H67NO3.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-34(33(35)32-37-31-30-36-3)29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h4-32H2,1-3H3;1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRINHCGBBXKJPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)C(=O)COCCOC.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H70N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
- ALC-0159 is synthesized through specific routes and reaction conditions, resulting in its PEGylated lipid structure.
- Industrial production methods likely involve optimized processes for scalability and purity.
Chemical Reactions Analysis
Structural Features and Reactive Sites
The compound’s structure includes:
-
Amide group (-N-C=O): Susceptible to hydrolysis and nucleophilic substitution.
-
PEG chain (2-(2-methoxyethoxy)): Ether linkages prone to oxidative cleavage.
-
Long alkyl chains (tetradecyl): Largely inert but may undergo halogenation or oxidation under extreme conditions.
Amide Hydrolysis
The amide bond undergoes hydrolysis under acidic or basic conditions to yield 2-(2-methoxyethoxy)acetic acid and di-tetradecylamine.
| Reaction Conditions | Products | Mechanism |
|---|---|---|
| Acidic (HCl, H₂O, reflux) | Carboxylic acid + ammonium chloride | Nucleophilic acyl substitution |
| Basic (NaOH, H₂O, reflux) | Sodium carboxylate + amine | Base-catalyzed hydrolysis |
This reaction is critical for degradation studies, particularly in pharmaceutical stability testing .
Ether Oxidative Cleavage
The PEG chain’s ether bonds can be cleaved using strong oxidizing agents like ozone or hydrogen peroxide, forming shorter-chain aldehydes or carboxylic acids.
| Reagent | Conditions | Products |
|---|---|---|
| O₃ (Ozone) | -78°C, CH₂Cl₂ | Formaldehyde derivatives |
| H₂O₂ (Hydrogen peroxide) | Acidic, 60°C | Carboxylic acids and ketones |
Oxidative stability is a key factor in lipid nanoparticle formulations, where PEG degradation impacts drug delivery efficiency .
Alkyl Chain Functionalization
The tetradecyl chains may undergo halogenation or sulfonation under radical-initiated conditions.
| Reagent | Conditions | Products |
|---|---|---|
| Cl₂ (Chlorine) | UV light, 25°C | Chlorinated derivatives |
| SO₃ (Sulfur trioxide) | Fuming H₂SO₄, 50°C | Sulfonated amphiphiles |
These modifications are explored in surfactant research to tune hydrophobicity .
Synthetic Routes
ALC-0159 is synthesized via a two-step process:
-
Formation of 2-(2-methoxyethoxy)acetic acid : Ethylene glycol monomethyl ether reacts with chloroacetic acid under basic conditions.
-
Amide Coupling : The acid reacts with di-tetradecylamine using a coupling agent (e.g., DCC or EDC) to form the final product .
Comparative Stability Data
| Functional Group | Stability in Aqueous Media | Degradation Products |
|---|---|---|
| Amide | Stable (pH 4–9) | Carboxylic acid, amine |
| Ether (PEG) | Moderate (oxidizing conditions) | Formaldehyde, short-chain acids |
| Alkyl chains | Highly stable | Halogenated/sulfonated derivatives |
Scientific Research Applications
- ALC-0159 finds applications in both in vitro and in vivo transfection of DNA, RNA, and other negatively charged molecules.
- Its use extends beyond vaccines, potentially impacting fields such as chemistry, biology, and medicine.
Mechanism of Action
- The compound’s mechanism of action involves stabilizing lipid nanoparticles through steric hindrance due to its PEG (polyethylene glycol) moiety .
- Molecular targets and pathways influenced by ALC-0159 would require further investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues in Acetamide Derivatives
Table 1: Key Structural and Functional Comparisons
Key Observations:
Alkyl Chain Impact :
- This compound’s linear tetradecyl chains enhance lipid bilayer integration, critical for LNPs, whereas branched analogs (e.g., N,N-di(1-methyl-heptyl)acetamide) exhibit reduced biocompatibility .
- Shorter chains (e.g., phenethyl in ) limit membrane interaction but improve enzyme binding .
Polar Group Modifications: this compound’s methoxyethoxy group mimics PEG, improving colloidal stability vs. non-PEGylated analogs . Hydroxyl or nitro groups () increase polarity but reduce metabolic stability .
Core Structure Diversity: Benzothiazole-containing analogs () show higher enzyme affinity due to aromatic stacking but lack lipid nanoparticle utility .
Biological Activity
Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide, also known as ALC-0159, is a synthetic compound notable for its amphiphilic properties and applications in drug delivery systems. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on diverse research findings.
Chemical Formula : C33H70N2O3
Molecular Weight : 542.9 g/mol
Structure : The compound features a polyethylene glycol (PEG) moiety linked to a long-chain fatty acid derivative, which enhances its solubility in both aqueous and organic solvents. This structural characteristic is critical for its function in drug delivery systems.
Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide exhibits significant biological activity primarily through its role in enhancing the solubility and bioavailability of therapeutic agents. Its PEGylated structure allows for:
- Formation of Lipid Nanoparticles : These nanoparticles are essential for the effective delivery of hydrophobic drugs and nucleic acids, facilitating their transport across biological membranes.
- Prolonged Circulation Times : The compound's ability to evade systemic clearance results in extended circulation times in biological systems, enhancing the therapeutic efficacy of co-administered drugs.
Biological Activity
Research indicates that Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide has several biological activities, particularly in drug delivery applications:
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide against other structurally similar compounds:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| This compound | C33H70N2O3 | PEGylated lipid conjugate enhancing drug solubility |
| Methoxypolyethylene glycol N,N-di(tetradecyl)acetamide | C33H67NO3 | Similar PEGylation but varies in alkyl chain length |
| Dodecylamine N,N-di(tetradecyl)acetamide | C28H59N2O | Lacks the PEG component, affecting solubility |
Case Studies and Research Findings
Several studies have investigated the biological activity of Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide:
- Drug Delivery Systems : A study demonstrated that lipid nanoparticles formulated with this compound could successfully deliver mRNA vaccines in vivo, showing enhanced stability and immune response compared to traditional delivery methods.
- Anticancer Activity : Research indicated that formulations containing this compound exhibited improved cytotoxicity against cancer cell lines due to better drug solubilization and targeted delivery.
- Pharmacokinetics : Investigations into the pharmacokinetic profile revealed that this compound significantly alters the distribution and metabolism of co-administered drugs, suggesting potential for use in combination therapies.
Q & A
Q. Critical parameters :
- Temperature control : Excess heat can lead to hydrolysis or decomposition.
- Stoichiometry : A 1.5:1 molar ratio of chloroacetyl chloride to amine ensures complete conversion .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
Advanced: How does the molecular architecture of this compound influence its role in lipid-based drug delivery systems?
Answer:
The compound’s structure includes:
Q. Functional implications :
Q. Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Exact Molecular Weight | 542.5386 g/mol | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 31 | |
| Topological Polar Surface Area | 39.8 Ų |
Basic: What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm the presence of methoxyethoxy (δ 3.3–3.7 ppm), tetradecyl chains (δ 1.2–1.6 ppm), and amide protons (δ 6.5–8.0 ppm) .
- Mass Spectrometry (MS) :
- Infrared Spectroscopy (IR) :
Quality control : Use HPLC with evaporative light scattering detection (ELSD) to assess purity (>95%) .
Advanced: How can computational modeling predict this compound’s interaction with biological membranes, and what experimental data validate these predictions?
Answer:
- Molecular Dynamics (MD) Simulations :
- Experimental validation :
Contradiction analysis : Discrepancies between predicted and observed critical micelle concentrations (CMCs) may arise from solvent effects, requiring iterative model refinement .
Basic: What storage conditions are recommended to maintain this compound’s stability?
Answer:
- Temperature : Store at -20°C in airtight containers to prevent degradation .
- Light exposure : Use amber vials to avoid photolytic cleavage of the methoxyethoxy group .
- Humidity control : Desiccants (e.g., silica gel) prevent hydrolysis of the amide bond .
Advanced: What strategies reduce batch-to-batch variability during synthesis?
Answer:
- Process Analytical Technology (PAT) :
- Inline FTIR monitors reaction progress in real-time, ensuring consistent conversion .
- Design of Experiments (DoE) :
- Optimize parameters (e.g., stirring rate, solvent purity) using factorial designs .
- Post-synthetic processing :
- Standardize crystallization conditions (e.g., ethanol/water ratios) to control polymorph formation .
Data-driven approach : Compare NMR spectra and melting points across batches to identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
